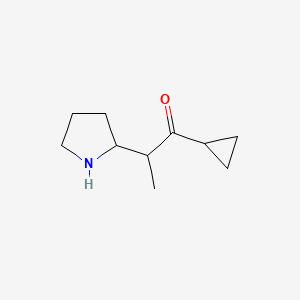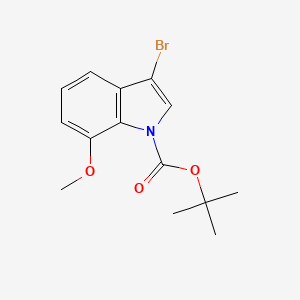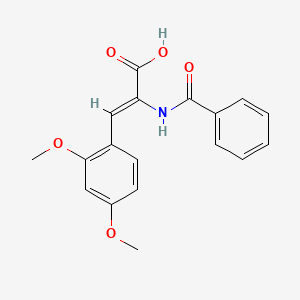
(Z)-2-Benzamido-3-(2,4-dimethoxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Benzamido-3-(2,4-dimethoxyphenyl)acrylic acid is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamido group and a dimethoxyphenyl group attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Benzamido-3-(2,4-dimethoxyphenyl)acrylic acid typically involves the condensation of 2,4-dimethoxybenzaldehyde with benzamide in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Benzamido-3-(2,4-dimethoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzamido and dimethoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
(Z)-2-Benzamido-3-(2,4-dimethoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Medicine: It can be explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-2-Benzamido-3-(2,4-dimethoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: A related compound with similar structural features but lacking the acrylic acid moiety.
3-Acetoxy-2-methylbenzamide: Another benzamide derivative with different substituents on the benzene ring.
Uniqueness
(Z)-2-Benzamido-3-(2,4-dimethoxyphenyl)acrylic acid is unique due to the presence of both benzamido and dimethoxyphenyl groups attached to an acrylic acid moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
(Z)-2-benzamido-3-(2,4-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C18H17NO5/c1-23-14-9-8-13(16(11-14)24-2)10-15(18(21)22)19-17(20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20)(H,21,22)/b15-10- |
InChI Key |
SVBJCKVSNBHCSZ-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(/C(=O)O)\NC(=O)C2=CC=CC=C2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


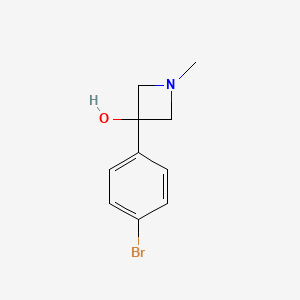
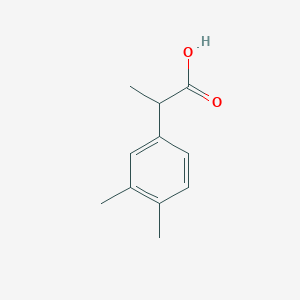

![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
![disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate](/img/structure/B15241157.png)
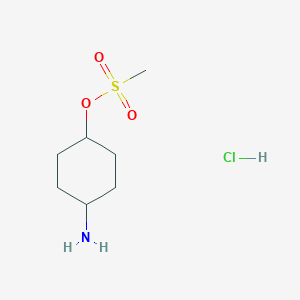
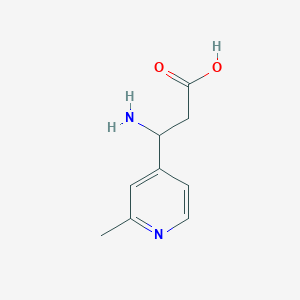
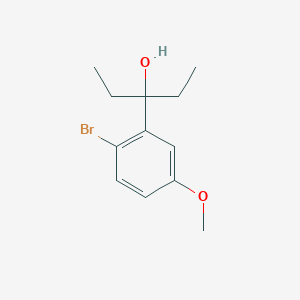

![1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)


